molecular formula C7H14N2O B1205763 N-Nitrosoheptamethyleneimine CAS No. 20917-49-1

N-Nitrosoheptamethyleneimine

Cat. No. B1205763
CAS RN: 20917-49-1
M. Wt: 142.2 g/mol
InChI Key: RCFKQVLHWYOSFF-UHFFFAOYSA-N
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Description

Synthesis Analysis N-Nitrosoheptamethyleneimine is synthesized and investigated for its potential as a nitric oxide/nitrosonium ion donor. Its structural relation to the characteristics of NO or NO(+) release, particularly in aliphatic N-nitrosamines, is explored. The synthesis process reveals that these compounds can undergo heterolytic N-NO bond cleavage, influenced by the resonance reduction in the N-NO group and the structural strain imposed on CNC angles (Ohwada et al., 2001).

Molecular Structure Analysis The molecular structure of N-Nitrosoheptamethyleneimine and related compounds has been closely examined, showing that structural features such as reduced rotational barriers of N-NO bonds and nitrogen-pyramidal structures significantly enhance N-NO bond cleavage. Computational studies support these findings, emphasizing the role of angle strain in these structural characteristics (Ohwada et al., 2001).

Chemical Reactions and Properties The reactivity and properties of N-Nitrosoheptamethyleneimine are notable, with studies highlighting its ability to form stable hydroxylated metabolites in vitro. These metabolites exhibit distinct conformeric forms, suggesting a single liver enzyme is responsible for their formation. The stability and reactivity of these isomers hint at the complex chemical nature of N-Nitrosoheptamethyleneimine and its derivatives (Hecker & Saavedra, 1980).

Physical Properties Analysis The physical properties, including stability and conformer behavior of N-Nitrosoheptamethyleneimine's metabolites, indicate a significant role of intramolecular hydrogen bonding. This bonding potentially stabilizes its conformers, revealing the intricate relationship between structure and physical behavior (Hecker & Saavedra, 1980).

Chemical Properties Analysis The chemical characteristics of N-Nitrosoheptamethyleneimine are further elucidated through its genotoxic potential and the formation of carcinogenic metabolites. These studies provide insight into the compound's biological interactions and the factors influencing its mutagenic and carcinogenic properties. The genotoxic potential in various cellular environments underscores the importance of understanding the chemical properties of N-Nitrosoheptamethyleneimine and its metabolites (Dahl et al., 1990).

Scientific Research Applications

Carcinogenicity Studies N-Nitrosoheptamethyleneimine (N-HEP) has been extensively studied for its carcinogenic properties. A dose-response study in F344 rats revealed a high incidence of tumors in the upper gastrointestinal tract when N-HEP was administered in drinking water. Interestingly, rats treated with a deuterium-labeled variant of N-HEP showed longer survival, indicating the importance of carbon-hydrogen bond cleavage in the compound's carcinogenic process (Lijinsky et al., 1982). Further research on European hamsters indicated that the lung was the primary target of N-HEP-induced carcinogenesis, with the compound's metabolization happening in the liver and the tumors deriving from bronchial epithelium Clara cells (Reznik-Schüller & Lijinsky, 1979).

Tumorigenesis in Transplanted Tissues N-HEP has also been used to study the development of epithelial lesions and tumors in transplanted rat tracheas. Rats treated with N-HEP showed a sequence of cellular changes leading to papillomas, polyps, and eventually invasive squamous cell carcinomas. These findings highlight the compound's role in studying carcinogenesis in respiratory tissues (Taylor et al., 1976).

Route and Dosage Effects on Tumor Development Investigations into the influence of administration routes and dosage schedules on tumor development have shown that the method of N-HEP administration significantly affects the type and location of tumors in rats. Intragastric administration and subcutaneous injection yielded different patterns of tumorigenesis, demonstrating the compound's utility in exploring the dynamics of carcinogen exposure (Taylor & Nettesheim, 1975).

Genotoxic Potential Studies on the genotoxic potential of N-HEP have been conducted using various cell types from rabbit lungs. The findings indicate that while N-HEP did not activate bacterial mutagens, it did induce DNA synthesis in Clara cells, suggesting its genotoxicity in lung tissues (Dahl et al., 1990).

Environmental and Health Applications In addition to carcinogenicity studies, N-HEP has been used in environmental research. For instance, the adsorption of N-HEP on different zeolites was explored using in situ infrared techniques. This study has implications for environmental protection and public health by understanding how such compounds interact with various materials (Yun et al., 2004).

properties

IUPAC Name

1-nitrosoazocane
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InChI

InChI=1S/C7H14N2O/c10-8-9-6-4-2-1-3-5-7-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RCFKQVLHWYOSFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1021039
Record name Nitrosoheptamethyleneimine
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Molecular Weight

142.20 g/mol
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Vapor Pressure

0.01 [mmHg]
Record name N-Nitrosoheptamethyleneimine
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Product Name

N-Nitrosoheptamethyleneimine

CAS RN

20917-49-1
Record name N-Nitrosoheptamethyleneimine
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Record name N-Nitrosoheptamethyleneimine
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Record name Nitrosoheptamethyleneimine
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Record name N-Nitrosoheptamethyleneimine
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Record name N-NITROSOAZACYCLOOCTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
162
Citations
W Lijinsky, L Tomatis… - Proceedings of the …, 1969 - journals.sagepub.com
Two new cyclic nitrosamines, nitrosoheptamethyleneimine and nitrosooctamethyleneimine, have been prepared and tested biologically by feeding to rats in drinking water, at two …
Number of citations: 78 journals.sagepub.com
H Schreiber, P Nettesheim, W Lijinsky… - Journal of the …, 1972 - academic.oup.com
… the development of lung cancer induced by N-nitrosoheptamethyleneimine was tested in rats. … report describes the tumor response of the lung to N-nitrosoheptamethyleneimine in germ- …
Number of citations: 97 academic.oup.com
JE Dahl, R Becher, M Låg, HM Schuller… - Cell biology and …, 1990 - Springer
The genotoxic potentials of N-nitrosoheptamethyleneimine (NHMI), 4-(methylnitrosamino)-1-(3 pyridyl)-1-butanone (NNK) and N′-nitrosonornicotine (NNN) were studied in fresh …
Number of citations: 6 link.springer.com
PTC Harrison, JC Heath - Carcinogenesis, 1986 - academic.oup.com
… of industrially and environmentally significant particulate materials (crocidolite asbestos and metallic cadmium) and a putative systemic carcinogen, N -nitrosoheptamethyleneimine (…
Number of citations: 33 academic.oup.com
HM Reznik-Schüller, M Gregg - Virchows Archiv A, 1981 - Springer
Male F344 rats were given 3 mg N-nitrosoheptamethyleneimine (NHMI) per 100 g in olive oil by gavage twice a week for a maximum of 20 weeks. They were killed at predetermined …
Number of citations: 23 link.springer.com
PTC Harrison, JC Heath - Carcinogenesis, 1988 - academic.oup.com
… (1), and a previous experimental study conducted at this laboratory indicated apparent synergy between particulate cadmium and the nitrosamine N-nitrosoheptamethyleneimine (NHMI*…
Number of citations: 17 academic.oup.com
G Reznik, U Mohr, W Lijinsky - Journal of the National Cancer …, 1978 - academic.oup.com
… WENYON CE: Lung tumors in rats treated with N-nitrosoheptamethyleneimine and N-nitroso… and infected rats by N·nitrosoheptamethyleneimine. Enhancement by respiratory infection. T …
Number of citations: 13 academic.oup.com
M Terzaghi, P Nettesheim, T Yarita… - Journal of the National …, 1981 - academic.oup.com
The purpose of these studies was to determine a) whether epithelial cells with altered in vitro growth capacity occur not only after topical application of 7–12-dimethylbenz[a]-anthracene …
Number of citations: 11 academic.oup.com
HW Taylor, J Kendrick, RA Griesemer… - Journal of the …, 1976 - academic.oup.com
N-Nitrosoheptamethyleneimine (NHMI) was given by gastric intubation, at a dosage of 10 mg/kg body weight twice weekly for 5–20 weeks, to F344 rats bearing subcutaneous tracheal …
Number of citations: 6 academic.oup.com
Y Yoshida, R Hasegawa, K Takaba… - Teratogenesis …, 1992 - Wiley Online Library
The combination effects of bleomycin with N‐nitrosoheptamethyleneimine (NHMI) or dihydroxy‐di‐N‐propylnitrosamine (DHPN) on pulmonary carcinogenesis were investigated. Male …
Number of citations: 2 onlinelibrary.wiley.com

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